methyl6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate
Description
Methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate is a bicyclic heterocyclic compound featuring a pyran ring fused to a pyrrole moiety at the [2,3-c] position. The molecule includes a benzyl substituent at position 6 and a methyl ester group at position 4a, which significantly influences its physicochemical and pharmacological properties. This compound is structurally related to other fused pyrrole derivatives, such as those described in , and 8, which exhibit diverse biological activities, including kinase inhibition and anticancer effects . Its synthesis likely involves condensation and cyclization reactions similar to those reported for pyrano-pyrrole derivatives (e.g., and ) .
Properties
IUPAC Name |
methyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-15(18)16-8-5-9-20-14(16)11-17(12-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOINCTOXIJCDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCOC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate involves several key steps. One common approach is the annulation of the pyran ring to an existing pyrrole ring. This can be achieved through intramolecular heterocyclization involving the O-nucleophilic center . For example, a fully hydrogenated pyrano[3,4-c]pyrrole ring can be obtained by intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl in the presence of Et3N and a catalytic amount of DMAP . Another approach involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring .
Chemical Reactions Analysis
Chiral Resolution via Menthyl Esterification
Methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate undergoes diastereomeric esterification with (−)-menthol to resolve enantiomers. This reaction leverages the compound’s carboxylic acid derivative (generated in situ) for stereochemical separation:
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Conditions : CHCl, 2-methyl-6-nitrobenzoic anhydride, EtN, DMAP, rt, 13 h.
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Workup : Saturated aqueous NaHCO extraction, CHCl isolation, and column chromatography purification.
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Outcome : Diastereomers separated by HPLC (retention times: 7.0 min for S-isomer, 11.5 min for R-isomer) .
| Reaction Type | Conditions | Reagents/Catalysts | Product | Yield |
|---|---|---|---|---|
| Esterification | CHCl, rt, 13 h | (−)-Menthol, 2-methyl-6-nitrobenzoic anhydride | Diastereomeric menthyl esters (R and S) | ~70% |
Diels-Alder Cycloaddition
The compound’s bicyclic scaffold participates in Diels-Alder reactions to form polycyclic systems. For example, its diene derivative reacts with vinyl acetate under catalytic conditions:
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Catalyst : Zhan catalyst-1B (0.04 equiv).
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Conditions : Benzene, 69°C, 24 h.
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Outcome : E/Z isomers formed in a 4:1 ratio, confirmed by H NMR and mass spectrometry .
| Reaction Type | Conditions | Reagents/Catalysts | Product | Yield |
|---|---|---|---|---|
| Diels-Alder | Benzene, 69°C, 24 h | Vinyl acetate, Zhan catalyst-1B | E/Z-Isomeric cycloadducts | 85% |
Hydrogenation of Unsaturated Bonds
The compound’s unsaturated derivatives are reduced via catalytic hydrogenation :
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Conditions : H (1 atm), Pd/C (10% w/w), EtOAc, rt, 6 h.
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Outcome : Complete reduction of double bonds to yield saturated analogs, verified by loss of UV-vis absorption at 220–250 nm .
| Reaction Type | Conditions | Reagents/Catalysts | Product | Yield |
|---|---|---|---|---|
| Hydrogenation | H, Pd/C, EtOAc, rt | – | Saturated pyrano-pyrrolidine derivative | >95% |
Protection/Deprotection Strategies
The benzyl and ester groups are manipulated using standard protection protocols:
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Boc Protection : BocO, EtN, DMAP in CHCl at 0°C (17 h).
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Workup : NHCl extraction, EtOAc isolation.
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Application : Enables selective functionalization of the pyrrolidine nitrogen .
| Reaction Type | Conditions | Reagents/Catalysts | Product | Yield |
|---|---|---|---|---|
| Boc Protection | CHCl, 0°C, 17 h | BocO, EtN, DMAP | N-Boc-protected derivative | 92% |
Key Stability and Reactivity Notes
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Acid Sensitivity : The pyrano-pyrrolidine core is stable under mild acidic conditions (pH 4–6) but degrades in strong acids (pH < 2).
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Oxidative Stability : Resistant to atmospheric oxidation due to the electron-donating benzyl group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to methyl6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate exhibit potential anticancer properties. For instance, derivatives of pyrrole structures have been studied for their ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. The structural features of the compound may enhance its interaction with biological targets, leading to increased efficacy against various cancer cell lines.
2. Neuroprotective Effects
The compound has shown promise in neuroprotective applications, particularly in the treatment of neurodegenerative diseases. Studies suggest that it may modulate pathways associated with oxidative stress and inflammation, which are critical in conditions like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier could further enhance its therapeutic potential.
3. Antimicrobial Properties
this compound has been evaluated for its antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes, making it a candidate for developing new antibiotics.
Materials Science Applications
1. Polymer Synthesis
The compound can serve as a building block in synthesizing novel polymers with unique properties. Its functional groups allow for various chemical modifications, enabling the creation of materials with tailored characteristics for applications in coatings, adhesives, and drug delivery systems.
2. Photonic Materials
Due to its structural properties, this compound can be incorporated into photonic devices. Research indicates that such compounds can enhance light absorption and emission properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro | Cancer therapy development |
| Neuroprotective Effects Research | Showed reduced oxidative stress markers in neuronal cultures | Potential treatment for neurodegenerative diseases |
| Antimicrobial Evaluation | Effective against Gram-positive and Gram-negative bacteria | Development of new antimicrobial agents |
| Polymer Development Study | Successful incorporation into polymer matrices resulting in enhanced mechanical properties | Advanced material applications |
Mechanism of Action
The mechanism of action of methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. it is generally believed that the compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Key Observations :
- The benzyl group in the target compound enhances lipophilicity compared to non-benzylated analogs like the hydrochloride salt in .
Key Observations :
- The benzyl group in the target compound may enhance blood-brain barrier penetration compared to polar analogs like the hydrochloride salt .
- Ambocarb-like derivatives () show that substituent position critically affects kinase vs. ion channel selectivity, suggesting similar SAR for the target compound .
Biological Activity
Methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate is a pyrrole derivative that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for exploring its therapeutic potential.
Chemical Structure and Properties
The chemical structure of methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate can be described as follows:
- IUPAC Name : Methyl 6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate
- Molecular Formula : C₁₆H₂₁NO₃
- Molar Mass : 275.35 g/mol
- InChI Key : DOINCTOXIJCDOO-UHFFFAOYSA-N
Antitumor Activity
Recent studies have highlighted the antitumor properties of various pyrrole derivatives, including methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate. In vitro cytotoxicity assays have demonstrated that this compound exhibits dose-dependent cytotoxic effects against several cancer cell lines.
Key Findings:
- Cell Lines Tested : LoVo (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Cytotoxicity Results :
- At a concentration of 6.25 μM, the viability of LoVo cells was reduced by approximately 85.94%.
- Increasing the concentration to 50 μM resulted in a viability decrease to about 45.81%.
- At higher concentrations (200 μM), cell viability dropped below 20% for several tested compounds, indicating significant cytotoxic potential .
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 6.25 | 85.94 |
| 50 | 45.81 |
| 100 | <66.81 |
| 200 | <20 |
Toxicity Studies
Toxicity assessments using Daphnia magna have shown that some derivatives exhibit moderate to high toxicity levels, while others were found to be non-toxic. This variability suggests that while some compounds may have therapeutic potential, careful consideration of their toxicological profiles is necessary .
The mechanism through which methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the inhibition of specific cellular pathways associated with tumor growth and proliferation.
Case Studies and Research Findings
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Study on Antitumor Effects :
- A study evaluated the cytotoxic effects of various pyrrole compounds on tumor cell lines over different time periods. Results indicated that prolonged exposure (48 hours) significantly enhanced the cytotoxicity of methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate compared to shorter exposure times .
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Comparative Analysis with Other Pyrroles :
- In comparative studies with other pyrrole derivatives, methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate exhibited superior activity against certain cancer cell lines, suggesting it may be a promising candidate for further development as an anticancer agent.
Q & A
Q. What are the common synthetic routes for methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate?
Synthesis typically involves multi-step strategies, including cyclization and esterification. For example, tert-butyl-protected analogs are synthesized via cyclocondensation of substituted aldehydes with active methylene compounds, followed by esterification using reagents like sodium nitrite/HCl under acidic conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane. Reaction mechanisms may involve diazonium coupling or cycloaddition, as seen in analogous pyrano-pyrrole systems .
Q. What spectroscopic and analytical methods validate the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.5 ppm, ester carbonyls at ~170 ppm).
- IR Spectroscopy : For functional groups like ester C=O (~1740 cm⁻¹) and NH/OH stretches.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺).
- Elemental Analysis : Validates purity via C/H/N percentages (e.g., C 68.71%, H 4.88%, N 12.33% in related compounds) .
Q. How is the crystal structure of this compound determined?
X-ray crystallography is the gold standard. For example, a monoclinic crystal system (space group P21/c) with unit cell parameters a = 10.6177 Å, b = 11.9973 Å, c = 17.5532 Å, and β = 99.751° was reported for a structurally similar octahydropyrano-pyrrole derivative. Data collection involves synchrotron radiation or Mo-Kα sources, with refinement using software like SHELXL .
Advanced Research Questions
Q. How do substituents on the benzyl group influence the compound’s reactivity or bioactivity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., 4-Cl, 4-Br) enhance stability and binding affinity in related systems. For instance, 4-chlorophenyl substituents increase π-π stacking interactions in enzyme pockets, while bulky groups (e.g., 1-naphthyl) may sterically hinder activity. Computational docking and comparative IC₅₀ assays are used to validate these effects .
Q. How can contradictions in spectral data between studies be resolved?
Discrepancies in NMR or IR peaks often arise from solvent effects, impurities, or tautomerism. Cross-validation using multiple techniques is critical:
Q. What mechanistic insights explain the formation of the pyrano-pyrrole core?
The core forms via a tandem Knoevenagel-Michael-cyclization sequence. For example:
Knoevenagel Condensation : Aldehyde and active methylene compound form an α,β-unsaturated intermediate.
Michael Addition : Nucleophilic attack by a pyrrole derivative.
Cyclization : Intramolecular esterification or lactonization closes the pyran ring.
Isotopic labeling (e.g., ¹⁸O tracing) and in-situ FTIR monitoring have been used to confirm intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
